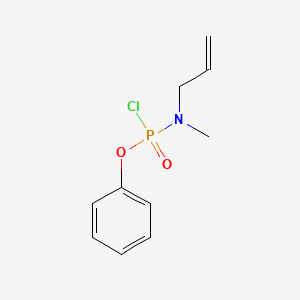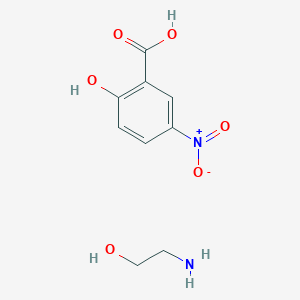
2-Aminoethanol;2-hydroxy-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethanol;2-hydroxy-5-nitrobenzoic acid is a compound that combines the properties of both 2-aminoethanol and 2-hydroxy-5-nitrobenzoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzoic acid typically involves the nitration of salicylic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration . The product is then purified through recrystallization.
For 2-aminoethanol, it is commonly produced by the reaction of ethylene oxide with aqueous ammonia, resulting in a mixture of ethanolamines .
Industrial Production Methods
Industrial production of 2-hydroxy-5-nitrobenzoic acid follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity . The production of 2-aminoethanol involves the continuous reaction of ethylene oxide with ammonia in a high-pressure reactor, followed by distillation to separate the different ethanolamines .
化学反応の分析
Types of Reactions
2-Hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
2-Aminoethanol can undergo:
Substitution: The amino group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon for 2-hydroxy-5-nitrobenzoic acid.
Oxidation: Potassium permanganate for 2-aminoethanol.
Substitution: Acid catalysts for esterification reactions.
Major Products
Reduction of 2-hydroxy-5-nitrobenzoic acid: 2-amino-5-hydroxybenzoic acid.
Oxidation of 2-aminoethanol: Glycolaldehyde or glycine.
科学的研究の応用
2-Hydroxy-5-nitrobenzoic acid is used as an inhibitor of protein tyrosine phosphatases, making it valuable in biochemical research . It is also used as an analytical standard in high-performance liquid chromatography (HPLC) and as a pH indicator .
2-Aminoethanol is widely used in the production of surfactants, emulsifiers, and as a precursor for the synthesis of pharmaceuticals and agrochemicals . It also plays a role in the formation of cellular membranes, making it important in biological research .
作用機序
2-Hydroxy-5-nitrobenzoic acid exerts its effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent dephosphorylation reactions .
2-Aminoethanol acts as a building block for the synthesis of various compounds. In biological systems, it is involved in the formation of phosphatidylethanolamine, a key component of cell membranes .
類似化合物との比較
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-Chloro-5-nitrobenzoic acid: Contains a chlorine atom instead of a hydroxyl group.
2-Amino-5-hydroxybenzoic acid: The amino group replaces the nitro group.
Uniqueness
2-Hydroxy-5-nitrobenzoic acid is unique due to its specific inhibitory effects on protein tyrosine phosphatases, which are not observed in its structural analogs . 2-Aminoethanol’s bifunctional nature, containing both an amino and hydroxyl group, makes it versatile in various chemical reactions and applications .
特性
CAS番号 |
849829-75-0 |
|---|---|
分子式 |
C9H12N2O6 |
分子量 |
244.20 g/mol |
IUPAC名 |
2-aminoethanol;2-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO5.C2H7NO/c9-6-2-1-4(8(12)13)3-5(6)7(10)11;3-1-2-4/h1-3,9H,(H,10,11);4H,1-3H2 |
InChIキー |
BOXJGKNURPAMQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


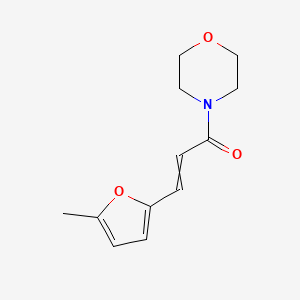
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
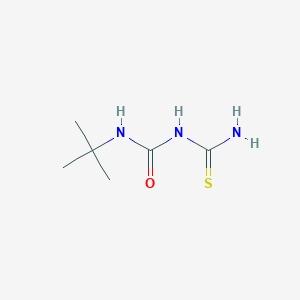
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
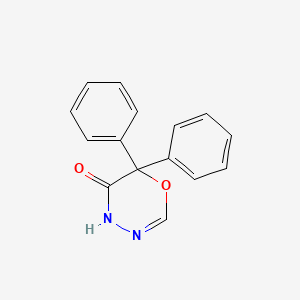

![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
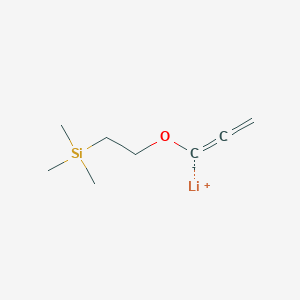
methanone](/img/structure/B14180864.png)
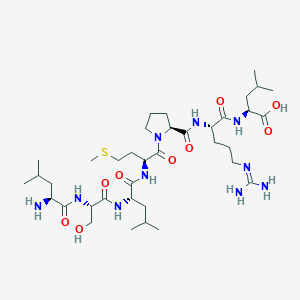
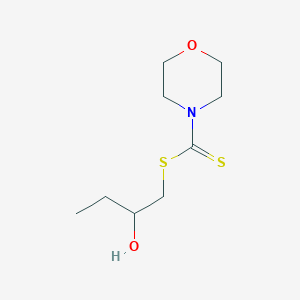
![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
